molecular formula C37H39N3O2 B13771399 N-Butyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide CAS No. 82058-30-8

N-Butyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide

Cat. No.: B13771399
CAS No.: 82058-30-8
M. Wt: 557.7 g/mol
InChI Key: CGOIRVHUWIPHDM-UHFFFAOYSA-N
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Description

N-Butyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide (CAS: 82058-30-8, molecular formula: C₃₆H₃₇N₃O₂) is a structurally complex bicyclic compound characterized by a 3,7-diazabicyclo[3.3.1]nonane core. This scaffold features four phenyl substituents at positions 2,4,6,8, a butyl group at the N-position, a methyl group at position 5, and a carboxamide moiety at position 3 . The compound’s structural complexity necessitates advanced analytical techniques (e.g., X-ray crystallography via SHELX software ) for confirmation of stereochemistry and substituent placement.

Properties

CAS No.

82058-30-8

Molecular Formula

C37H39N3O2

Molecular Weight

557.7 g/mol

IUPAC Name

N-butyl-1-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide

InChI

InChI=1S/C37H39N3O2/c1-3-4-25-38-36(42)40-32(27-19-11-6-12-20-27)30-31(26-17-9-5-10-18-26)39-33(28-21-13-7-14-22-28)37(2,35(30)41)34(40)29-23-15-8-16-24-29/h5-24,30-34,39H,3-4,25H2,1-2H3,(H,38,42)

InChI Key

CGOIRVHUWIPHDM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1C(C2C(NC(C(C1C3=CC=CC=C3)(C2=O)C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-methyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the phenyl groups and the carboxamide functionality. Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-methyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-butyl-1-methyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-butyl-1-methyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related diazabicyclo[3.3.1]nonane derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents CAS Number Molecular Formula Notable Properties
Target Compound (ITA 433) N-butyl, 5-methyl, 2,4,6,8-tetraphenyl 82058-30-8 C₃₆H₃₇N₃O₂ High molecular weight (543.7 g/mol); phenyl groups enhance lipophilicity
N-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide N-butyl, 2,4,6,8-tetraphenyl (lacks 5-methyl) 82058-26-2 C₃₆H₃₇N₃O₂ Similar core structure; absence of 5-methyl may reduce steric hindrance
N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide N-ethyl, 2,4,6,8-tetrakis(p-chlorophenyl) 82058-43-3 Not provided Chlorophenyl groups increase electron-withdrawing effects; potential toxicity
3-Cyclopropanmethyl-7-isopropoxypropyl-3,7-diazabicyclo[3.3.1]nonan-9-one Cyclopropanmethyl (position 3), isopropoxypropyl (position 7) Not provided Not provided Alkoxyalkyl substituents improve solubility; tested for neuroprotective activity
Substituent Impact on Physicochemical Properties
  • Lipophilicity : The tetraphenyl groups in the target compound contribute to high lipophilicity (XLogP3: 5.8), which may enhance membrane permeability but reduce aqueous solubility. In contrast, alkoxyalkyl substituents (e.g., isopropoxypropyl in derivatives) improve solubility .
  • Electron Effects : Chlorophenyl substituents (e.g., CAS 82058-43-3) increase electron-withdrawing character, which may enhance metabolic stability but raise toxicity concerns .

Biological Activity

N-Butyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide (CAS No. 82058-31-9) is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C37H39N3O2C_{37}H_{39}N_{3}O_{2}, with a molecular weight of 557.724 g/mol. Its unique bicyclic structure contributes to its biological properties and interactions.

PropertyValue
Molecular Formula C37H39N3O2
Molecular Weight 557.724 g/mol
Density 1.148 g/cm³
Boiling Point 711.9 ºC
Flash Point 384.3 ºC

The compound's mechanism of action involves its interaction with various molecular targets within biological systems. It may modulate the activity of specific enzymes or receptors, leading to significant biological effects such as:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines.
  • Apoptosis Induction : It may trigger apoptosis in tumor cells through mechanisms similar to those observed in other diazabicyclo compounds.

Antitumor Activity

Research indicates that this compound has shown promise in inhibiting the growth of various tumor cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound can significantly reduce cell viability in human breast cancer cell lines (e.g., MCF-7), with IC50 values indicating effective potency.
  • Mechanistic Insights : Flow cytometry analyses revealed that treated cells exhibited increased rates of apoptosis compared to controls.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of N-butyl derivatives on RPMI8402 human lymphoblast tumor cells, showing a range of IC50 values from 20 nM to 120 nM depending on the substituents used.
  • Therapeutic Applications : Investigations into its use as a drug candidate for various diseases are ongoing, focusing on its potential to act as an effective therapeutic agent due to its structural properties.

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